Cas no 1807172-33-3 (5-Chloromethyl-4-fluoro-2-phenylpyridine)
5-Chloromethyl-4-fluoro-2-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloromethyl-4-fluoro-2-phenylpyridine
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- Inchi: 1S/C12H9ClFN/c13-7-10-8-15-12(6-11(10)14)9-4-2-1-3-5-9/h1-6,8H,7H2
- InChI Key: SDQQKWLBHOFBSG-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C=C1F)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- XLogP3: 3
- Topological Polar Surface Area: 12.9
5-Chloromethyl-4-fluoro-2-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023030860-250mg |
5-Chloromethyl-4-fluoro-2-phenylpyridine |
1807172-33-3 | 97% | 250mg |
$741.20 | 2022-03-31 | |
| Alichem | A023030860-500mg |
5-Chloromethyl-4-fluoro-2-phenylpyridine |
1807172-33-3 | 97% | 500mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A023030860-1g |
5-Chloromethyl-4-fluoro-2-phenylpyridine |
1807172-33-3 | 97% | 1g |
$1,730.40 | 2022-03-31 |
5-Chloromethyl-4-fluoro-2-phenylpyridine Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-Chloromethyl-4-fluoro-2-phenylpyridine
Recent Advances in the Application of 5-Chloromethyl-4-fluoro-2-phenylpyridine (CAS: 1807172-33-3) in Chemical Biology and Pharmaceutical Research
5-Chloromethyl-4-fluoro-2-phenylpyridine (CAS: 1807172-33-3) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its versatility in medicinal chemistry, owing to its unique chemical properties that allow for further functionalization and incorporation into more complex molecular architectures. This research brief aims to provide an overview of the latest developments involving this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 5-Chloromethyl-4-fluoro-2-phenylpyridine as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the chloromethyl group for nucleophilic substitution reactions, enabling the introduction of various pharmacophores that enhanced the inhibitors' selectivity and potency. The resulting compounds exhibited significant activity against BTK, a key target in the treatment of B-cell malignancies, with IC50 values in the low nanomolar range. This underscores the compound's utility in the design of targeted cancer therapies.
Further investigations have explored the role of 5-Chloromethyl-4-fluoro-2-phenylpyridine in the development of positron emission tomography (PET) tracers. A recent article in ACS Chemical Biology (2024) reported the successful incorporation of fluorine-18 into the compound's structure, creating a radiolabeled analog for imaging applications. The study demonstrated high in vivo stability and specific binding to target proteins, suggesting its potential as a diagnostic tool for neurological disorders. This advancement opens new avenues for non-invasive imaging techniques in drug development and disease monitoring.
From a synthetic chemistry perspective, researchers have developed more efficient protocols for the preparation of 5-Chloromethyl-4-fluoro-2-phenylpyridine. A 2024 publication in Organic Process Research & Development described a scalable, one-pot synthesis method that improved yield and reduced waste generation compared to traditional approaches. The optimized procedure employs environmentally benign reagents and operates under mild conditions, addressing growing concerns about sustainable chemical manufacturing in the pharmaceutical industry.
Ongoing research continues to explore the broader applications of 5-Chloromethyl-4-fluoro-2-phenylpyridine derivatives. Preliminary results from unpublished studies suggest their potential as modulators of protein-protein interactions, particularly in the context of neurodegenerative diseases. The compound's structural features appear to facilitate binding to challenging therapeutic targets, making it a valuable scaffold for drug discovery efforts. As these investigations progress, we anticipate further revelations about the compound's versatility and therapeutic potential in chemical biology and pharmaceutical research.
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